2-Cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It is characterized by its complex molecular structure and has garnered interest in scientific research for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in various cellular processes.
This compound can be synthesized through a multi-step chemical process involving various reagents and conditions. The synthesis typically begins with readily available starting materials, allowing for efficient production in laboratory settings.
The compound is classified as an organic heterocyclic compound due to its inclusion of both carbon and nitrogen atoms in a cyclic structure. It also falls within the category of kinase inhibitors, specifically targeting c-Jun N-terminal kinases (JNK) which play critical roles in cellular signaling pathways related to inflammation and apoptosis.
The synthesis of 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide typically involves a two-stage protocol:
The reaction conditions are crucial for optimizing yield and purity. The use of solvents like ethanol and dimethylformamide during recrystallization aids in purifying the final product. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide is . The structure features multiple functional groups including cyano groups and a benzothiophene moiety.
The primary reactions involving this compound include its formation from precursor compounds and potential interactions with biological targets such as JNK enzymes. The compound acts as an inhibitor by binding to the ATP-binding site of these kinases, thus preventing their activity.
Inhibition studies have shown that this compound selectively inhibits JNK2 and JNK3 isoforms, which are implicated in various pathological conditions including cancer and neurodegenerative diseases. The binding interactions have been elucidated using techniques like X-ray crystallography .
The mechanism of action for 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide involves competitive inhibition of JNK enzymes. By occupying the ATP-binding site, it prevents phosphorylation of downstream substrates involved in inflammatory responses and cell survival pathways.
Research indicates that this compound exhibits high selectivity for JNK2 and JNK3 over other members of the mitogen-activated protein kinase family. This selectivity is advantageous for therapeutic applications aimed at modulating JNK-related signaling without affecting other pathways .
The compound exhibits typical reactivity associated with acetamides and cyano groups. It is stable under standard laboratory conditions but may react under extreme pH or temperature variations.
Safety data indicates that the compound may act as an irritant; hence appropriate handling procedures should be followed during synthesis and application .
2-Cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide has potential applications in:
The synthesis of 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide (molecular formula: C₁₇H₂₁N₃OS; molecular weight: 315.44 g/mol) follows a convergent two-stage pathway optimized for reproducibility and scalability . Stage 1 involves synthesizing the thiourea derivative intermediate from 4-aminoantipyrine, hydrazine hydrate, and carbon disulfide. This intermediate undergoes sequential nucleophilic substitutions to yield the critical precursor, 1,5-dimethyl-2-phenyl-4-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]pyrazol-3-one [2] [4]. Stage 2 employs potassium iodide-mediated coupling between this precursor and 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under reflux conditions, forming the target compound’s benzothiophene-thiadiazole core [2].
Structural variations are achievable by modifying the alkyl/aryl groups on the thiadiazole scaffold. For example:
Table 1: Impact of Alkyl Substituents on JNK1 Inhibition Activity
Compound ID | Alkyl Group | JNK1 IC₅₀ (μM) | Ligand Efficiency |
---|---|---|---|
BI-90E7 | tert-Butyl | >100 | Not determined |
BI-90G12 | Ethyl | ~100 | 0.32 |
BI-90H6 | n-Propyl | 6.7 | 0.39 |
BI-98A10 | Sec-butyl | 3.0 | 0.39 |
Thiourea intermediates serve as the linchpin for constructing the thiadiazole ring. The synthesis begins with refluxing 4-aminoantipyrine with hydrazine hydrate and carbon disulfide in ethanol, generating N-arylthiourea derivatives [4]. This intermediate’s nucleophilicity is enhanced by deprotonation using anhydrous potassium carbonate, facilitating electrophilic attack on carbon disulfide to form the 1,3,4-thiadiazole-2-thiol scaffold [4]. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the thiocarbonyl group, which reduces cyclization yields by >30% [4].
The subsequent precursor, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide, exhibits high electrophilicity at the α-carbon due to the synergistic electron-withdrawing effects of the chloro and cyano groups. Nucleophilic substitution with the thiadiazole-2-thiolate (generated in situ using potassium hydroxide) proceeds via an SN₂ mechanism, confirmed by second-order kinetics (rate constant k₂ = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) [9]. Impurities in the chloroacetamide precursor (e.g., hydrolyzed carboxylate derivatives) must be controlled to <2% to prevent competitive side reactions .
The cyclization step employs dual catalytic systems: potassium iodide (5–10 mol%) accelerates halogen displacement via in situ generation of the more reactive iodoacetamide intermediate, while potassium carbonate (2.0 equivalents) maintains alkaline conditions to stabilize the thiolate nucleophile [4]. Solvent selection critically influences reaction rate and purity:
Table 2: Solvent Parameters and Their Impact on Cyclization Efficiency
Solvent | Dielectric Constant (ε) | Kamlet-Taft α | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Yield (%) |
---|---|---|---|---|
Ethanol | 24.3 | 0.86 | 3.2 | 74 |
Dimethylformamide | 36.7 | 0.00 | 2.8 | 65 |
Acetonitrile | 35.9 | 0.19 | 2.2 | 58 |
Toluene | 2.4 | 0.00 | 0.9 | 42 |
Binary solvent systems (e.g., dimethylformamide-ethanol, 1:4 v/v) enable recrystallization without extractive workup, achieving >98% purity confirmed by liquid chromatography–mass spectrometry [4].
Reflux temperature and duration are pivotal for maximizing cyclization yield while minimizing decomposition:
Exothermic side reactions are mitigated by dropwise addition of the chloroacetamide precursor to the preheated thiolate solution, maintaining the batch temperature below 85°C [4]. Post-reaction, cooling the mixture to 0°C precipitates the product, which is isolated by filtration with >95% recovery. Recrystallization from dimethylformamide-ethanol (1:4) removes polymeric impurities, enhancing purity from 85% (crude) to >99% (purified) as verified by nuclear magnetic resonance [4]. These modifications collectively elevate the overall yield from 52% (initial unoptimized protocol) to 74% .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3